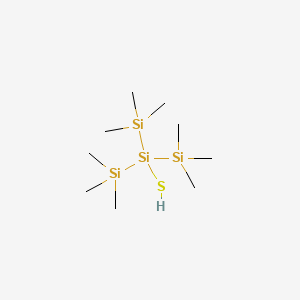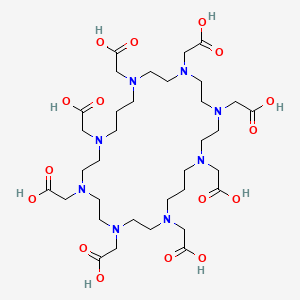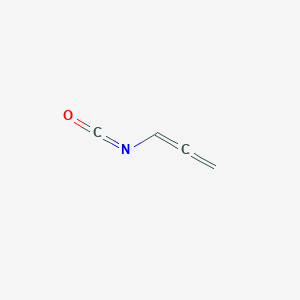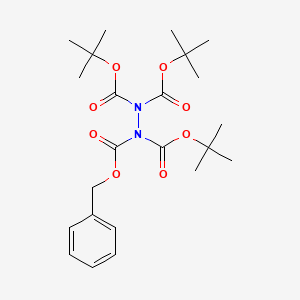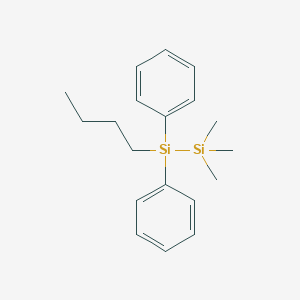
zinc;2H-pyridin-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;2H-pyridin-2-ide is a coordination compound where zinc is complexed with 2H-pyridin-2-ide ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2H-pyridin-2-ide typically involves the reaction of zinc salts with 2H-pyridin-2-ide ligands. One common method is the treatment of zinc diethyl with 2H-pyridin-2-ide ligands in an appropriate solvent such as dichloromethane . The reaction conditions often require a controlled environment to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Zinc;2H-pyridin-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 2H-pyridin-2-ide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxides, while substitution reactions can produce a variety of zinc complexes with different ligands .
Aplicaciones Científicas De Investigación
Zinc;2H-pyridin-2-ide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of zinc;2H-pyridin-2-ide involves its ability to coordinate with various molecular targets. The zinc ion acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates . The 2H-pyridin-2-ide ligands provide additional stability and specificity to the complex, allowing it to interact with specific molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Zinc complexes with 2,2′-bipyridine: These complexes are used as chiral catalysts in aldol reactions.
Zinc complexes with 1,10-phenanthroline: These are also used in catalytic applications and have similar coordination properties.
Uniqueness
Zinc;2H-pyridin-2-ide is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness allows it to be used in specialized applications where other zinc complexes may not be as effective .
Propiedades
| 127544-70-1 | |
Fórmula molecular |
C10H8N2Zn |
Peso molecular |
221.6 g/mol |
Nombre IUPAC |
zinc;2H-pyridin-2-ide |
InChI |
InChI=1S/2C5H4N.Zn/c2*1-2-4-6-5-3-1;/h2*1-4H;/q2*-1;+2 |
Clave InChI |
CNMQBDKGBSDRNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=N[C-]=C1.C1=CC=N[C-]=C1.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


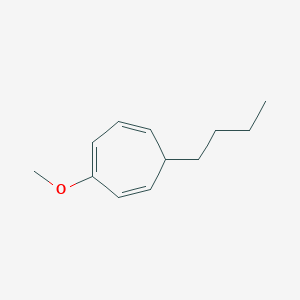
![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)
